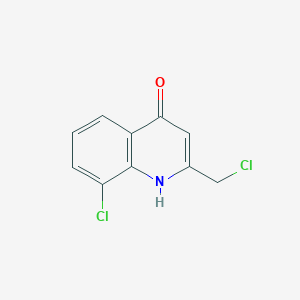8-Chloro-2-(chloromethyl)-4(1H)-quinolinone
CAS No.: 946692-43-9
Cat. No.: VC3859986
Molecular Formula: C10H7Cl2NO
Molecular Weight: 228.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 946692-43-9 |
|---|---|
| Molecular Formula | C10H7Cl2NO |
| Molecular Weight | 228.07 g/mol |
| IUPAC Name | 8-chloro-2-(chloromethyl)-1H-quinolin-4-one |
| Standard InChI | InChI=1S/C10H7Cl2NO/c11-5-6-4-9(14)7-2-1-3-8(12)10(7)13-6/h1-4H,5H2,(H,13,14) |
| Standard InChI Key | UUWGPBTYHBXUDX-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C(=C1)Cl)NC(=CC2=O)CCl |
| Canonical SMILES | C1=CC2=C(C(=C1)Cl)NC(=CC2=O)CCl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s quinoline core consists of a bicyclic system fused from a benzene ring and a pyridine ring. Substituents at the 2- and 8-positions introduce steric and electronic effects that influence reactivity. The chloromethyl group at C2 enhances electrophilicity, facilitating nucleophilic substitution reactions, while the chlorine at C8 modulates aromatic electron density .
Physicochemical Parameters
Key properties are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 228.075 g/mol | |
| Density | 1.386 g/cm³ | |
| Boiling Point | 342.3°C at 760 mmHg | |
| Flash Point | 160.8°C | |
| LogP | 3.332 | |
| Refractive Index | 1.595 |
The compound’s high logP value (3.332) indicates significant lipophilicity, suggesting favorable membrane permeability in biological systems . Its refractive index (1.595) aligns with aromatic chlorinated compounds, reflecting polarizability under electromagnetic fields .
Synthesis and Manufacturing
Classical Synthetic Routes
A common method involves reacting N-chloroacetyl anthranilic acid with 4-chloroaniline in the presence of phosphorus pentachloride () under anhydrous conditions . The reaction proceeds via Friedel-Crafts acylation, followed by cyclization to form the quinoline core. The chloromethyl group is introduced through nucleophilic substitution using chloromethylating agents .
Patent-Based Approaches
A patent by EP0113432A1 describes the preparation of chloromethyl quinoline derivatives via stepwise chlorination . For example, 2-trichloromethyl-8-methyl-4-chloroquinoline is synthesized by treating 8-methylquinoline with chlorine gas, yielding 2-chloromethyl-8-methyl-4-chloroquinoline after purification . This method achieves a 25 mol% yield of the hydrochloride salt, with byproducts including dichloromethyl and trichloromethyl analogues .
Purification and Characterization
Chromatographic techniques (e.g., silica gel column chromatography) are employed to isolate the target compound from reaction mixtures . Nuclear magnetic resonance (NMR) spectroscopy in deuterated chloroform () confirms structural integrity, with characteristic peaks for the chloromethyl group () and aromatic protons .
Chemical Reactivity and Derivatives
Nucleophilic Substitution
The chloromethyl group at C2 is highly reactive toward nucleophiles such as amines, thiols, and alkoxides. For instance, treatment with ammonia yields 2-aminomethyl derivatives, which are precursors to Schiff base ligands for transition metal complexes .
Coordination Chemistry
Quinolinone derivatives form stable complexes with transition metals. A study by Carr et al. (2024) demonstrated that 8-chloro-2-(chloromethyl)-4(1H)-quinolinone reacts with copper(II) nitrate to form a distorted octahedral complex, as evidenced by electronic spectra showing - transitions at 15,000 cm⁻¹ and 24,900 cm⁻¹ . These complexes exhibit potential catalytic activity in oxidation reactions .
Antimicrobial Activity
The compound displays moderate antimicrobial properties, with minimum inhibitory concentrations (MICs) ranging from 300 to 500 µg/mL against Staphylococcus aureus and Escherichia coli . Its mechanism may involve disruption of microbial cell membranes via lipophilic interactions .
Applications and Industrial Relevance
Pharmaceutical Intermediates
The compound serves as a key intermediate in synthesizing antimalarial and anti-inflammatory agents. For example, chloroquine analogues derived from 8-chloro-2-(chloromethyl)-4(1H)-quinolinone show activity against Plasmodium falciparum .
Materials Science
In polymer chemistry, the compound acts as a crosslinking agent due to its bifunctional reactivity. Incorporating it into epoxy resins enhances thermal stability, with decomposition temperatures exceeding 300°C .
Agricultural Chemistry
Derivatives of this compound are explored as fungicides. Field trials indicate efficacy against Aspergillus niger at application rates of 2–5 kg/hectare, though environmental persistence remains a concern .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume